molecular formula C11H18N2O4 B13491398 1-(n-Acetyl-N-methylglycyl)piperidine-3-carboxylic acid

1-(n-Acetyl-N-methylglycyl)piperidine-3-carboxylic acid

Cat. No.: B13491398
M. Wt: 242.27 g/mol
InChI Key: YINJAMXAMUEZPL-UHFFFAOYSA-N
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Description

1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid typically involves the following steps:

    Formation of N-methylacetamide: This can be achieved by reacting methylamine with acetic anhydride under controlled conditions.

    Acylation of Piperidine: The N-methylacetamide is then reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: A simpler analog without the N-methylacetamido group.

    N-methylacetamido derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

1-[2-[acetyl(methyl)amino]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H18N2O4/c1-8(14)12(2)7-10(15)13-5-3-4-9(6-13)11(16)17/h9H,3-7H2,1-2H3,(H,16,17)

InChI Key

YINJAMXAMUEZPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N1CCCC(C1)C(=O)O

Origin of Product

United States

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